molecular formula C14H19N B1451465 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] CAS No. 864812-75-9

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Cat. No.: B1451465
CAS No.: 864812-75-9
M. Wt: 201.31 g/mol
InChI Key: LMWZSFKRLLPFGE-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” is a chemical compound with a molecular weight of 201.31 . It is a pale-yellow to yellow-brown solid .


Physical and Chemical Properties Analysis

“3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” is a liquid at room temperature . It has a molecular weight of 201.31 . The compound has a strong fluorescence emission with a maximum located at 398 nm .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Spiropiperidines, including compounds like 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], have gained significant interest in drug discovery programs due to their unique three-dimensional chemical space. These compounds are synthesized through methods that focus on constructing spiropiperidines by either forming the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. This versatility in synthetic approaches opens up possibilities for these compounds in drug discovery, despite 2-spiropiperidines being less common in drug projects due to limited synthesis procedures (Griggs, Tape, & Clarke, 2018).

Naphthalene Derivatives and Their Biological Applications

Naphthalene derivatives, part of the chemical structure of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], have extensive potential in medicinal applications. They interact with various biological targets through noncovalent bonds, displaying potential as anticancer agents, some of which have entered clinical trials. Naphthalimide derivatives, in particular, show promise in treating various diseases due to their ability to interact with DNA, enzymes, and receptors. This highlights the compound's potential utility in developing new therapeutic agents (Gong, Addla, Lv, & Zhou, 2016).

Environmental and Analytical Applications

The inherent properties of naphthalene and its derivatives have also been explored in environmental and analytical contexts. For example, naphthalene's use as a deodorizer, repellent, and fumigant indicates its chemical versatility. Studies focusing on its sources, emissions, and the potential for indoor and outdoor air pollution further underscore the need to understand and mitigate its environmental impacts (Jia & Batterman, 2010).

Photocatalytic and Environmental Degradation

Research into the photocatalytic oxidation of naphthalene derivatives demonstrates their potential in eco-friendly processes for the synthesis of complex molecules, such as 1,3-dihydroxynaphthalene. Such studies are crucial for developing sustainable and less polluting chemical synthesis methods (You-lan, 2005).

Advanced Materials and Technology

The structural versatility of spiro compounds, including 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], is exploited in the development of advanced materials. Their ability to undergo transformations under different stimuli makes them suitable for creating novel, multifunctional materials with potential applications in sensing, probing, optical elements, and understanding biological processes. This underscores the broad utility of these compounds beyond medicinal chemistry into materials science and nanotechnology (Xia, Xie, & Zou, 2017).

Safety and Hazards

The safety information for “3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWZSFKRLLPFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 2
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 3
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 4
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 5
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 6
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

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